molecular formula C26H26N2O2 B242574 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione

1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione

Numéro de catalogue: B242574
Poids moléculaire: 398.5 g/mol
Clé InChI: DIKOXQYKMXBQPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione is a chemical compound commonly known as PNU-282987. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely expressed in the central nervous system and plays a crucial role in regulating cognitive function, memory, and learning. PNU-282987 has shown promise as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

PNU-282987 selectively binds to and activates the α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and synaptic plasticity. The α7 this compound has been implicated in several neurological disorders, and PNU-282987 has shown promise as a therapeutic agent by selectively targeting this receptor.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects in the central nervous system. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. PNU-282987 has also been shown to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects make PNU-282987 a promising therapeutic agent for several neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of PNU-282987 is its selectivity for the α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione. This selectivity allows for more precise targeting of this receptor, which can lead to fewer side effects and better therapeutic outcomes. However, one of the limitations of PNU-282987 is its relatively short half-life, which can make it difficult to administer in vivo. Additionally, PNU-282987 has low aqueous solubility, which can limit its bioavailability.

Orientations Futures

There are several future directions for research on PNU-282987. One area of research is the development of more potent and selective α7 1-(2,3-Dimethylphenyl)-3,4-bis(4-methylphenyl)-2,5-piperazinedione agonists. Another area of research is the optimization of the synthesis of PNU-282987 to increase yield and purity. Additionally, further studies are needed to elucidate the precise mechanisms of action of PNU-282987 and its potential therapeutic applications in other neurological disorders.

Méthodes De Synthèse

The synthesis of PNU-282987 involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This compound is then reacted with 2,5-diketopiperazine to produce PNU-282987. The synthesis of PNU-282987 has been optimized to yield high purity and high yield.

Applications De Recherche Scientifique

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, PNU-282987 has been shown to improve cognitive function and prevent the accumulation of amyloid-beta plaques in the brain. In schizophrenia, PNU-282987 has been shown to improve cognitive deficits and reduce symptoms such as hallucinations and delusions. In depression, PNU-282987 has been shown to enhance the effects of antidepressants and improve mood.

Propriétés

Formule moléculaire

C26H26N2O2

Poids moléculaire

398.5 g/mol

Nom IUPAC

1-(2,3-dimethylphenyl)-3,4-bis(4-methylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2/c1-17-8-12-21(13-9-17)25-26(30)27(23-7-5-6-19(3)20(23)4)16-24(29)28(25)22-14-10-18(2)11-15-22/h5-15,25H,16H2,1-4H3

Clé InChI

DIKOXQYKMXBQPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)C)C4=CC=CC(=C4C)C

SMILES canonique

CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)C)C4=CC=CC(=C4C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.